Enzymatic Hydrolysis Selectivity: Cbz-Pro-Ala as a Non-Substrate vs. Cbz-Glu-Tyr
In a comparative study of pig platelet acidic carboxypeptidase, the activity towards the dipeptide analog Cbz-Pro-Ala was found to be 0% relative activity, whereas another analog, Cbz-Glu-Tyr, showed 6.0% relative activity with measurable kinetic parameters (Km = 0.78 mM, kcat = 262 min⁻¹) [1]. This demonstrates a stark difference in recognition and turnover based on the amino acid sequence and N-terminal blocking group, confirming that Cbz-DL-Ala-DL-Pro-DL-Tyr-OH, containing the critical 'Pro' residue, is likely to be a very poor substrate or non-substrate for this class of enzymes, a key differentiator for specific assay design.
| Evidence Dimension | Enzymatic Relative Activity |
|---|---|
| Target Compound Data | 0% (inferred from Cbz-Pro-Ala analog) |
| Comparator Or Baseline | Cbz-Glu-Tyr analog: 6.0% relative activity |
| Quantified Difference | 100% reduction in relative activity compared to Cbz-Glu-Tyr |
| Conditions | Pig platelet acidic carboxypeptidase assay; activity normalized to Cbz-Ala-Met (100%) |
Why This Matters
This data validates that compounds with a Cbz-protected Pro-X sequence are not processed by certain carboxypeptidases, making them ideal negative controls or non-cleavable scaffolds in protease assays, unlike other Cbz-blocked dipeptides.
- [1] Ostrowska, H. (1994). Pig Platelet Acidic Carboxypeptidases. Enzyme and Protein, 48(5-6). Table 2. View Source
